molecular formula C13H8F3NO3 B8276523 1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

Cat. No. B8276523
M. Wt: 283.20 g/mol
InChI Key: HURFPEPYYXAAPA-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

1,4-difluoro-2-[(3-fluorophenyl)methoxy]-5-nitrobenzene

InChI

InChI=1S/C13H8F3NO3/c14-9-3-1-2-8(4-9)7-20-13-6-10(15)12(17(18)19)5-11(13)16/h1-6H,7H2

InChI Key

HURFPEPYYXAAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)F)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.35 g (18.6 mmol) of 3-fluorobenzylalcohol and 0.55 g (1.7 mmol) of tris[2-(2-methoxyethoxy)ethyl]amine is treated portionwise under stirring with 1.06 g (18.6 mmol) of potassium hydroxide. Stirring is continued for 10 min if necessary under slight heating to reach a homogenous reaction mixture. Thereafter, 3.0 g (16.9 mmol) of 2,4,5-trifluoronitrobenzene are added dropwise. The reaction mixture becomes solid and is heated to 100° C. for 2 hours. For the working-up, the mixture is cooled to RT, then 25 ml water and 25 ml ethyl acetate are added and stirring continued for 30 min. The organic layer is separated and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, then twice with 2N hydrochloric acid and finally with water. After drying over magnesium sulfate, the solution is evaporated under reduced pressure. During evaporation, the byproduct, 1-fluoro-2,4-bis-(3-fluorobenzyloxy)-5-nitro-benzene precipitates. For purification, the material obtained is chromatographed on silica gel using a 4:1-mixture of n-hexane and ethyl acetate as the eluent. There are obtained 2.63 g (55% of theory) of the 1,4-difluoro-2-(3-fluorobenzyloxy)-5-nitro-benzene as an off-white solid. MS: m/e=283 (M)+.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Prepared in analogy to example 1a) from 2,4,5-trifluoronitrobenzene and 3-fluoro-benzyl alcohol. Colorless solid. Yield=55%. MS: m/e=283.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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